
2-Hydroxybenzimidazole
Overview
Description
2-Hydroxybenzimidazole (2-HB, CAS 615-16-7) is a benzimidazole derivative characterized by a hydroxyl (-OH) substituent at the 2-position of the fused benzene-imidazole ring system. It is a white crystalline solid with a high melting point (>300°C) and a molecular weight of 134.14 g/mol . This compound is synthesized via oxidative degradation pathways of carbendazim (a benzimidazole fungicide) and is also utilized in diverse applications, including corrosion inhibition, material science (e.g., nonlinear optics), and as an intermediate in organic synthesis . Its low toxicity to aquatic organisms, such as Daphnia magna (EC₅₀ >100 mg/L), distinguishes it from more toxic benzimidazole derivatives like carbendazim .
Preparation Methods
Condensation with Hydroxy Sulfonate Intermediate
Synthetic Pathway and Reaction Conditions
This method, detailed in patent CN109336826A, involves a multi-step synthesis leveraging hydroxy sulfonate as a key intermediate . The process comprises three stages:
-
Synthesis of Hydroxy Sulfonate (a1):
Sodium hydrogensulfite (0.1083 mol) is dissolved in 14 mL of pure water and stirred for 30 minutes. Benzaldehyde (0.1063 mol) is added, and the mixture reacts for 0.15 hours. The resulting white solid (a1) is filtered, washed with water, and vacuum-dried at 40°C for 5 hours. Yield ranges from 97.3% to 98.1%, with a melting point exceeding 300°C . -
Synthesis of 2-Substituted Benzimidazole (a2):
Hydroxy sulfonate (0.101 mol) and o-phenylenediamine (0.101 mol) are refluxed in 35 mL of ethanol. Post-reaction filtration and rotary evaporation yield a beige crystalline solid (a2) after recrystallization with 95% ethanol. This step achieves 88.5–90.0% yield, with a melting point of 289–291°C . -
Conversion to 2-Hydroxybenzimidazole (a3):
The 2-substituted benzimidazole derivative is treated with carboxylic acid under high-temperature hydrochloric acid conditions. Crude product recrystallization (2–5 times with 95% ethanol) and activated carbon decolorization yield white solid a3. Final yields reach 82.0–83.0%, with a melting point of 216–219°C .
Table 1: Reaction Parameters for Hydroxy Sulfonate Method
Step | Reagents | Conditions | Yield | Melting Point |
---|---|---|---|---|
a1 | Sodium hydrogensulfite, benzaldehyde | 30 min stirring, 0.15h reaction, 40°C drying | 97.3–98.1% | >300°C |
a2 | Hydroxy sulfonate, o-phenylenediamine | Ethanol reflux, recrystallization | 88.5–90.0% | 289–291°C |
a3 | 2-Substituted benzimidazole, carboxylic acid | High-temperature HCl, recrystallization | 82.0–83.0% | 216–219°C |
Analytical Validation
Nuclear Magnetic Resonance (Bruker DRX 300 MHz) and infrared spectroscopy (Avatar 360 FT-IR) confirm intermediate and final product structures. Elemental analysis (Elementar Vario EL3) ensures purity, with deviations below 0.3% for C, H, and N .
Acid-Catalyzed Condensation with Urea
Single-Step Synthesis Protocol
Patent CN102775355A outlines a streamlined approach using o-phenylenediamine, urea, and acid catalysts . Key steps include:
-
Reagent Mixing:
o-Phenylenediamine and hydrochloric acid (1:1 molar ratio) are combined in a reactor. Water is removed under reduced pressure before adding urea. -
Condensation Reaction:
The mixture is heated to 120–180°C for 2–8 hours. Post-reaction neutralization with 30% sodium hydroxide (pH 7–8) precipitates the product, which is filtered, washed, and vacuum-dried. Yield exceeds 85% .
Table 2: Reaction Parameters for Acid-Catalyzed Method
Parameter | Details |
---|---|
Catalysts | HCl, H₂SO₄ |
Temperature | 120–180°C |
Reaction Time | 2–8 hours |
Yield | >85% |
Solvent Avoidance | Dimethylbenzene excluded |
Advantages Over Traditional Methods
This method eliminates dimethylbenzene, a toxic solvent previously used in similar syntheses, enhancing workplace safety and reducing environmental impact. The single-step process reduces operational complexity while maintaining high yield .
Comparative Analysis of Preparation Methods
Efficiency and Practicality
-
Multi-Step Method ( ):
Higher cumulative yield (82–83% final product) but requires specialized equipment (e.g., reflux apparatus, rotary evaporator). Ideal for small-scale research requiring high purity. -
Single-Step Method ( ):
Lower procedural complexity and faster reaction times (2–8 hours) suit industrial scaling. The absence of toxic solvents aligns with green chemistry principles.
Yield Optimization Challenges
-
Intermediate Stability:
Hydroxy sulfonate intermediates ( ) demand precise temperature control to prevent decomposition. -
Acid Selection:
Hydrochloric acid outperforms sulfuric acid in the single-step method due to milder side reactions .
Critical Analysis of Methodological Approaches
Purity Considerations
Recrystallization remains critical in both methods. The multi-step approach employs 95% ethanol for repeated recrystallization, reducing impurities to <2% . The single-step method relies on pH-controlled precipitation, achieving comparable purity without organic solvents .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Hydroxybenzimidazole consists of a benzene ring fused to an imidazole ring with a hydroxyl group at the second carbon of the imidazole. Its chemical formula is .
Chemistry
- Synthesis of Complex Compounds : 2-HBI serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitutions that enhance reactivity and biological activity.
- Corrosion Inhibitors : The compound has been explored as a component in developing corrosion inhibitors due to its ability to form stable complexes with metal ions.
Biology
- Enzyme Inhibition : 2-HBI is studied for its potential as an enzyme inhibitor, particularly in the context of Alzheimer's disease. Research indicates that derivatives of 2-HBI can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases .
- DNA Intercalation : Some derivatives have been investigated for their ability to intercalate DNA, potentially affecting gene expression and replication processes .
Medicine
- Antimicrobial Activity : 2-HBI has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : Studies have suggested that certain derivatives may possess anticancer activities by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
Industry
- Optical Chemical Sensors : 2-HBI is utilized in developing optical sensors that can detect specific chemical species due to its fluorescent properties.
- Fruit Antistaling Agents : It has applications in the food industry as an agent to prolong the shelf life of fruits by inhibiting enzymatic browning.
Case Study 1: Alzheimer’s Disease Research
Recent studies have explored the synthesis of hydroxybenzimidazole-donepezil analogues aimed at treating Alzheimer's disease. These compounds showed significant AChE inhibition and reduced amyloid-beta toxicity in neuroblastoma cells, highlighting their potential as multitarget-directed ligands .
Case Study 2: Antimicrobial Activity
In vitro evaluations have demonstrated that certain derivatives of 2-HBI exhibit potent antimicrobial activity against various pathogens, suggesting their potential use in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Hydroxybenzimidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation, induction of apoptosis in cancer cells, and modulation of immune responses .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The biological and chemical properties of benzimidazole derivatives are heavily influenced by substituents at the 2-position. Key structural analogs and their properties are summarized below:
*Reported in literature outside provided evidence; †,‡,§: Values approximated from analogous compounds.
- Hydrogen Bonding: The hydroxyl group in 2-HB facilitates hydrogen bonding, influencing solubility and crystallinity. This contrasts with 2-aminobenzimidazole (2-AB), where the -NH₂ group enhances nucleophilicity and coordination with metal ions .
- Thermal Stability : 2-HB exhibits exceptional thermal stability (mp >300°C), surpassing benzimidazole (mp ~170°C) and 2-AB .
Toxicity and Environmental Impact
Toxicity profiles vary significantly among benzimidazole derivatives, as demonstrated by Daphnia magna assays:
Compound | EC₅₀ (24-hour) | Relative Toxicity |
---|---|---|
Carbendazim | 2.35 μM | Highest |
2-Aminobenzimidazole | 19.3 mg/L | Moderate |
This compound | >100 mg/L | Low |
Benzimidazole | >100 mg/L | Low |
- Mechanistic Insights : Carbendazim’s methoxycarbamate moiety contributes to its high toxicity, while 2-HB’s hydroxyl group reduces bioactivity .
- Biodegradation : 2-HB is a terminal metabolite in carbendazim degradation, whereas 2-AB is an intermediate. Microbial strains like Bacillus velezensis HY-3479 degrade carbendazim sequentially to 2-AB and 2-HB, which are less persistent in the environment .
A. Antimicrobial and Pharmacological Activity
- 2-HB: Limited direct antimicrobial activity reported; however, it serves as a precursor in synthesizing bioactive macrocycles .
- 2-AB : Exhibits moderate toxicity (EC₅₀ 19.3 mg/L) and is implicated in CYP1A1 induction in rat hepatoma cells, unlike 2-HB .
- 2-Mercaptobenzimidazole : Effective corrosion inhibitor due to thiol-metal interactions, outperforming 2-HB in acidic environments .
B. Material Science
- Nonlinear Optics (NLO): 2-HB demonstrates promising NLO properties, comparable to 2-mercapto- and 2-phenylbenzimidazole derivatives .
- Synthetic Utility : 2-HB is used to construct water-soluble macrocycles for substrate binding, leveraging its hydroxyl group for functionalization .
Analytical and Stability Considerations
- HPLC Separation : 2-HB and benzimidazole exhibit overlapping peaks under standard HPLC conditions (pH 8.0, 277 nm detection), necessitating optimized gradients for resolution .
- Radiolytic Stability : Under γ-irradiation, 2-HB forms via hydroxyl radical attack on carbendazim’s aromatic ring, contrasting with reductive pathways yielding benzimidazole .
Biological Activity
2-Hydroxybenzimidazole (2-HB) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of 2-HB, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its benzimidazole core with a hydroxyl group at the second position. This structural feature influences its reactivity and biological activity compared to other benzimidazole derivatives.
Property | Details |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 134.14 g/mol |
Solubility | Soluble in organic solvents; limited in water |
Melting Point | 150-155 °C |
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: 0.015 mg/mL
- Against Escherichia coli: 0.05 mg/mL
2. Anti-Cancer Properties
This compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines. In vitro studies demonstrated that it can inhibit tumor growth by affecting cell cycle progression.
- IC Values :
Cell Line | IC (µM) |
---|---|
MCF-7 (Breast Cancer) | 25.72 ± 3.95 |
U87 (Glioblastoma) | 45.2 ± 13.0 |
These results indicate that 2-HB could be explored further as a potential anticancer agent.
3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have revealed its ability to reduce amyloid-beta (Aβ)-induced toxicity in neuroblastoma cells, suggesting a role in Alzheimer's disease treatment.
- Cell Viability : Compounds derived from 2-HB showed a significant reduction in Aβ-induced cytotoxicity, indicating neuroprotective properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cellular processes, including acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Metal Chelation : The compound has been identified as a strong chelator for metal ions like Cu(II), which may play a role in its neuroprotective effects.
Case Study 1: Anticancer Activity
A study conducted on mice bearing tumors treated with this compound analogs showed significant tumor suppression compared to control groups. The study highlighted the compound's potential as an anticancer therapeutic agent, warranting further clinical investigation.
Case Study 2: Neuroprotection in Alzheimer's Disease
In vitro studies demonstrated that derivatives of this compound could prevent oxidative stress-induced cell death, providing insights into their potential use as multi-target drugs for Alzheimer's disease therapy.
Properties
IUPAC Name |
1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILNNFMWIMZVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060642 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA DSSTox | |
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Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-16-7 | |
Record name | 2-Benzimidazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Benzimidazolinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzimidazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178108 | |
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Record name | 2-Hydroxybenzimidazole | |
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Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
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Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
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Record name | 2-hydroxybenzimidazole | |
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Record name | 2-BENZIMIDAZOLINONE | |
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Retrosynthesis Analysis
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